molecular formula C7H8N2O B1267898 4-Pyridineacetamide CAS No. 39640-62-5

4-Pyridineacetamide

Cat. No.: B1267898
CAS No.: 39640-62-5
M. Wt: 136.15 g/mol
InChI Key: YEALAJQPOVKTOH-UHFFFAOYSA-N
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Safety and Hazards

4-Pyridineacetamide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is recommended to use this chemical only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

4-Pyridineacetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . These interactions can influence various biochemical pathways and cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation in certain cell types . This modulation can lead to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit specific enzymes, such as phosphodiesterase, which in turn affects the levels of secondary messengers like cAMP and cGMP . These changes can alter various cellular processes, including signal transduction and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular responses and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular responses. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to influence pyrimidine metabolism, which is essential for DNA and RNA synthesis . These interactions can affect metabolic flux and the levels of metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridineacetamide typically involves the reaction of 4-pyridinecarboxylic acid with ammonia or an amine under specific conditions. One common method is the reaction of 4-pyridinecarboxylic acid with ammonium carbonate in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, this compound can be produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Pyridineacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Comparison with Similar Compounds

4-Pyridineacetamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its ability to act as a versatile ligand in the synthesis of metal clusters and coordination compounds. Its amide group provides unique reactivity compared to other similar compounds, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

2-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEALAJQPOVKTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280735
Record name 4-Pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39640-62-5
Record name 4-Pyridineacetamide
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)acetamide
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Record name 4-Pyridineacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-pyridineacetamide interact with W6S8 clusters to form a hydrogen-bonded network?

A1: this compound acts as a bridging ligand, coordinating to the W6S8 cluster through the nitrogen atom of the pyridine ring. [] The acetamide group (-C(O)NH2) on the ligand plays a crucial role in forming the hydrogen-bonded network. The amide hydrogen atoms act as hydrogen-bond donors, interacting with the oxygen atoms of acetamide groups on neighboring clusters or with free this compound molecules present in the crystal lattice. This results in a three-dimensional hydrogen-bonded network. [] This is noteworthy as it represents the first example of a hydrogen-bonded network formed from W6S8 clusters. []

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